molecular formula C19H20N4O B2640844 [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone CAS No. 2415466-22-5

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone

Cat. No. B2640844
CAS RN: 2415466-22-5
M. Wt: 320.396
InChI Key: CJFQPUCDTRSZKC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyridine, and an azetidine ring. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with delocalized electrons. The azetidine ring is a small, strained ring, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the benzimidazole ring might undergo electrophilic substitution reactions, while the azetidine ring might be opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings might make it relatively nonpolar and insoluble in water, while the nitrogen atoms might allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Benzimidazoles, for example, are known to have a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its activity or reduce any potential side effects .

properties

IUPAC Name

[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13(2)18-21-16-5-3-4-6-17(16)23(18)15-11-22(12-15)19(24)14-7-9-20-10-8-14/h3-10,13,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFQPUCDTRSZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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